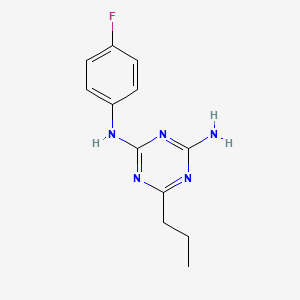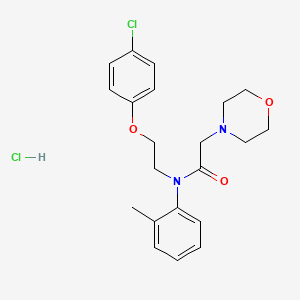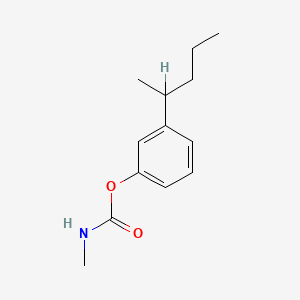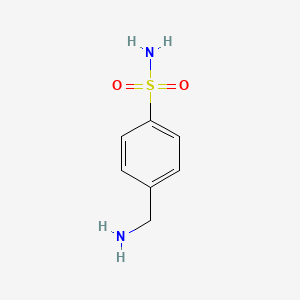
Mafenide
Übersicht
Beschreibung
Mafenide is a sulfonamide-type medication used as an antibiotic . It is used to prevent and treat bacterial or fungus infections . This compound cream is applied to the skin and/or burned area(s) to prevent and treat bacterial or fungus infections that may occur in burns .
Molecular Structure Analysis
This compound has a molecular formula of C7H10N2O2S and a molar mass of 186.23 g/mol . The structure includes a pteridine portion, a p-aminobenzoic acid (PABA), and a L-glutamate residue .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 382.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 47.4±0.4 cm³ .
Wissenschaftliche Forschungsanwendungen
Antifibrinolytic Activity in Burn Wounds
Mafenide, also known as Sulfamylon, is used in burn units for treating burn wounds before and after skin grafting. A study by Aldridge, Weisdorf, and Kucan (1988) in "Plastic and Reconstructive Surgery" revealed that Sulfamylon exhibits dose-related inhibition of streptokinase-mediated fibrinolysis in vitro, suggesting an antifibrinolytic property that may protect early grafts on burn wounds (Aldridge, Weisdorf & Kucan, 1988).
Antimicrobial Therapy in Burns
Research indicates that this compound significantly reduces mortality from burn wound sepsis. Bandmann and Breit (1973) in "British Journal of Dermatology" emphasized the prophylactic application of this compound acetate in reducing mortality significantly in large burns (Bandmann & Breit, 1973).
Inhibition of Dihydropteroate Synthase
Eagon and Mcmanus (1990) in "The Journal of Antimicrobial Chemotherapy" found that this compound does not inhibit dihydropteroate synthase, differentiating it from structurally related sulphonamides. Their research using bacterial cells showed that this compound is more effective against Pseudomonas aeruginosa than Escherichia coli (Eagon & Mcmanus, 1990).
Liposomal Formulation for Eschar Delivery
Makhmalzadeh, Azh, and Azarpanah (2011) in the "International Journal of Drug Development and Research" investigated this compound acetate liposomal formulation as an eschar delivery system. Their findings suggest that liposomal formulation enhances this compound acetate's partitioning through rat skin, indicating potential improvements in drug delivery and reduction in systemic toxicity (Makhmalzadeh, Azh & Azarpanah, 2011).
Cost-Effective Alternatives in Burn Wounds
A study by Afshari et al. (2017) in "Journal of Burn Care & Research" explored the use of 2.5% this compound acetate as a cost-effective alternative to the 5% solution for burn wounds. They found no significant difference in wound infection, bacteremia, sepsis, pneumonia, or mortality between the two concentrations, suggesting that the 2.5% concentration is an equally efficacious and more cost-effective alternative (Afshari et al., 2017).
Antimicrobial Activity Beyond Reconstitution
Afshari, Nguyen, Kahn, Montgomery, Shinha, Stratton, and Summitt (2018) in "Journal of Burn Care & Research" studied the duration of this compound acetate's antimicrobial activity after reconstitution. Their in vitro study indicated that this compound acetate maintains antimicrobial activity for at least 60 days after reconstitution, which could lead to cost savings by reducing product waste (Afshari et al., 2018).
Inhibiting Pyroptosis and Inflammatory Factors
Han, Yang, Yu, Guo, Guan, Shen, and Jiao (2020) in the "European Journal of Pharmaceutical Sciences" investigated this compound's role in inhibiting pyroptosis and the release of inflammatory factors. They found that this compound inhibits Gasdermin D cleavage and suppresses pyroptosis, thereby decreasing the release of inflammatory factors (Han et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Mafenide is a sulfonamide-type antimicrobial agent . Its primary target is Carbonic Anhydrase 6 , a protein in humans that is encoded by the CA6 gene. Carbonic anhydrases are a class of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that this compound reduces the bacterial population in the avascular burn tissue and promotes spontaneous healing of deep burns . It acts as an antagonist to Carbonic Anhydrase 6 .
Biochemical Pathways
This compound is known to inhibit the cleavage of GSDMD, a protein involved in pyroptosis, a form of programmed cell death . By inhibiting the cleavage of GSDMD, this compound can suppress pyroptosis, thereby reducing inflammation and promoting healing .
Pharmacokinetics
This compound is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the bacterial population in the avascular burn tissue and the promotion of spontaneous healing of deep burns . In addition, this compound can inhibit pyroptosis, a form of programmed cell death, by inhibiting the cleavage of GSDMD .
Eigenschaften
IUPAC Name |
4-(aminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRLRRVMHJFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047860 | |
| Record name | Mafenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns. | |
| Record name | Mafenide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
138-39-6 | |
| Record name | Mafenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mafenide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mafenide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mafenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mafenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mafenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAFENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




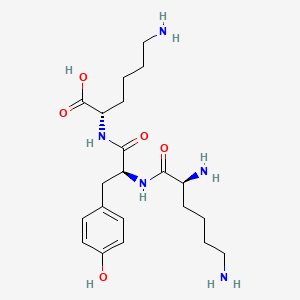
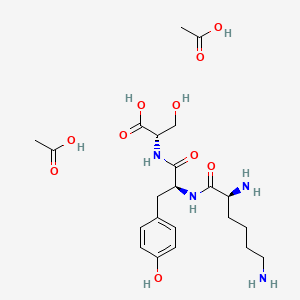

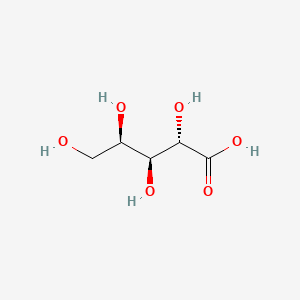

![alpha-(3,4-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine methanol](/img/structure/B1675828.png)
![3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1675829.png)

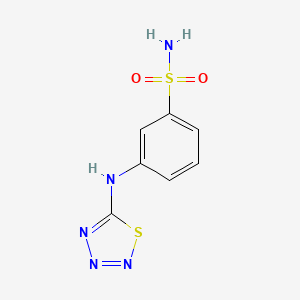
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)
